1-(1H-indol-6-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(1H-indol-6-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
The synthesis of 1-(1H-indol-6-yl)ethan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine hydrochloride and a ketone under acidic conditions to form the indole ring . Another method involves the Mannich reaction, where an indole heterocycle undergoes a reaction with formaldehyde and a secondary amine . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1H-indol-6-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-(1H-indol-6-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-indol-6-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1H-indol-6-yl)ethan-1-amine hydrochloride can be compared with other indole derivatives such as:
Tryptamine: Another indole derivative with similar biological activities but different structural features.
Serotonin: A naturally occurring indole derivative with significant roles in neurotransmission.
Indole-3-acetic acid: A plant hormone that shares the indole structure but has different biological functions.
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2901095-42-7 |
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Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(1H-indol-6-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7(11)9-3-2-8-4-5-12-10(8)6-9;/h2-7,12H,11H2,1H3;1H |
InChI Key |
ZIUPNGKAHNDWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CN2)N.Cl |
Origin of Product |
United States |
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